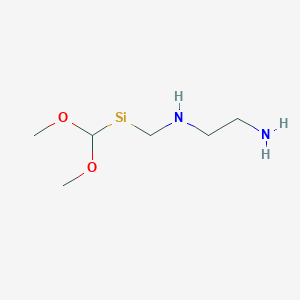
CID 78070230
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{[(Dimethoxymethyl)silyl]methyl}ethane-1,2-diamine is a chemical compound with the molecular formula C8H22N2O2Si. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethoxymethylsilyl group attached to an ethane-1,2-diamine backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{[(Dimethoxymethyl)silyl]methyl}ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with a dimethoxymethylsilyl-containing reagent. One common method is the reaction of ethane-1,2-diamine with dimethoxymethylchlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of N1-{[(Dimethoxymethyl)silyl]methyl}ethane-1,2-diamine involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-{[(Dimethoxymethyl)silyl]methyl}ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized amines .
Scientific Research Applications
N~1~-{[(Dimethoxymethyl)silyl]methyl}ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound is utilized in the modification of biomolecules and in the development of biocompatible materials.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of N1-{[(Dimethoxymethyl)silyl]methyl}ethane-1,2-diamine involves its ability to interact with various molecular targets through its silyl and amine groups. These interactions can lead to the formation of stable complexes with metals, modification of surfaces, and enhancement of material properties. The pathways involved include covalent bonding with substrates and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
N- (3- (Dimethoxymethylsilyl)propyl)ethylenediamine: Similar in structure but with a propyl linker instead of a methyl group.
3- [2- (2-Aminoethylamino)ethylamino]propyl-trimethoxysilane: Contains a trimethoxysilyl group instead of a dimethoxymethylsilyl group
Uniqueness
N~1~-{[(Dimethoxymethyl)silyl]methyl}ethane-1,2-diamine is unique due to its specific combination of a dimethoxymethylsilyl group with an ethane-1,2-diamine backbone. This unique structure imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C6H16N2O2Si |
|---|---|
Molecular Weight |
176.29 g/mol |
InChI |
InChI=1S/C6H16N2O2Si/c1-9-6(10-2)11-5-8-4-3-7/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
BBAOGJMBDDSCSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]CNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















